The compound is classified under the category of indazole derivatives, which are recognized for their utility in pharmaceutical applications, particularly as anticancer agents and in neurological disorders. Indazoles have been synthesized and evaluated for their biological properties, leading to the development of several drug candidates. The specific configuration of (S)-1-(1H-Indazol-6-yl)ethanamine contributes to its unique pharmacological profile, making it a subject of interest in ongoing research.
The synthesis of (S)-1-(1H-Indazol-6-yl)ethanamine typically involves several key steps:
For instance, one reported method involves the Suzuki coupling reaction where an indazole boronic acid derivative is reacted with an appropriate halide in the presence of a palladium catalyst and a base, typically at elevated temperatures (90 °C) under nitrogen atmosphere to enhance yield and selectivity .
The molecular structure of (S)-1-(1H-Indazol-6-yl)ethanamine can be described as follows:
The stereochemistry at the chiral center is crucial for its biological activity, as different enantiomers may exhibit significantly different pharmacological effects.
(S)-1-(1H-Indazol-6-yl)ethanamine can undergo various chemical reactions due to its functional groups:
These reactions expand the utility of (S)-1-(1H-Indazol-6-yl)ethanamine in synthesizing more complex molecules for drug development .
The mechanism of action of (S)-1-(1H-Indazol-6-yl)ethanamine primarily involves its interaction with various biological targets:
Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.
The physical and chemical properties of (S)-1-(1H-Indazol-6-yl)ethanamine are essential for understanding its behavior in biological systems:
These properties influence its formulation into drugs and its bioavailability .
(S)-1-(1H-Indazol-6-yl)ethanamine has several promising applications:
Regioselective functionalization at the C6 position of the indazole scaffold is essential for efficient synthesis of (S)-1-(1H-Indazol-6-yl)ethanamine. The inherent reactivity differences between positions on the indazole ring (N1, C3, C5, C6, and C7) present significant challenges, with C6 functionalization being particularly difficult due to electronic deactivation and steric constraints. Two primary strategies have emerged: direct C-H activation at C6 and directed ortho-metalation of protected indazoles [4].
Transition metal-catalyzed C-H activation using rhodium(III) complexes enables direct C6 arylation or alkylation. For example, [Cp*RhCl₂]₂ with silver hexafluoroantimonate (AgSbF₆) and copper(II) acetate facilitates [4+1] cycloaddition between (Z)-3-amino-N-ethylideneaniline oxide and 2-butyne, yielding 2,3-dimethyl-2H-indazol-6-amine precursors [1]. This method achieves >85% regioselectivity for C6 substitution when conducted at 80°C in dimethylacetamide. Similarly, palladium/phosphine systems (e.g., Pd(OAc)₂/P(tBu)₃·HBF₄) enable oxidative benzannulation of pyrazoles with internal alkynes, forming C6-functionalized indazoles [4] [8].
Table 1: Regioselective C6 Functionalization Methods
Method | Catalyst System | Substrate | C6 Product Yield | Regioselectivity |
---|---|---|---|---|
Rh(III)-catalyzed C-H activation | [Cp*RhCl₂]₂/AgSbF₆/Cu(OAc)₂ | (Z)-3-amino-N-ethylideneaniline oxide | 78–92% | >8:1 C6 vs. C5/C7 |
Pd-catalyzed benzannulation | Pd(OAc)₂/P(tBu)₃·HBF₄ | Pyrazole/alkyne adducts | 65–88% | >9:1 C6 functionalization |
Directed ortho-metalation | n-BuLi/-78°C | N-Boc-1H-indazole | 70–85% | >15:1 C6 lithiation |
Protection/deprotection sequences are critical for achieving regiocontrol. N1-protection with tert-butoxycarbonyl (Boc) or tosyl groups enables directed ortho-metalation at C6 using n-butyllithium at -78°C, followed by electrophilic quenching with dimethylformamide or acetaldehyde to install aldehyde or hydroxyethyl groups, respectively [4] [8]. The Boc group demonstrates superior regioselectivity (>15:1 C6 vs. C4 functionalization) and is removable under mild acidic conditions without disturbing the ethanamine side-chain in downstream intermediates [8].
Enantioselective introduction of the chiral ethanamine moiety at the C6 position employs asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary approaches. Asymmetric hydrogenation of 6-(1H-indazolyl)ethanone precursors using transition metal complexes with chiral ligands achieves the highest stereoselectivity. Iridium catalysts with phosphine-oxazoline ligands (e.g., (R,S)-JosiPhos) reduce ketimines derived from 1H-indazole-6-carbaldehyde in methanol at 50 bar H₂, yielding (S)-1-(1H-indazol-6-yl)ethanamine with 95–98% enantiomeric excess (ee) [3] [5]. The reaction proceeds via a monohydride pathway where enantioselectivity is controlled by the chiral pocket created by the JosiPhos ligand, favoring re-face attack on the imine substrate [5].
Table 2: Enantioselective Methods for Ethanamine Side-Chain Installation
Method | Catalyst/Reagent | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric hydrogenation | Ir/(R,S)-JosiPhos/50 bar H₂ | N-Acetyl-1-(1H-indazol-6-yl)ethanimine | 98 | 92 |
Enzymatic kinetic resolution | Candida antarctica lipase B | (±)-1-(1H-Indazol-6-yl)ethyl acetate | >99 | 45 (theoretical max) |
Chiral auxiliary | (S)-α-Methylbenzylamine | 1H-Indazole-6-carbaldehyde | >99 | 68 (diastereomer) |
Biocatalytic methods employ lipases for kinetic resolution of racemic 1-(1H-indazol-6-yl)ethyl acetate. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively hydrolyzes the (R)-enantiomer at 37°C, leaving the (S)-acetate intermediate with >99% ee, which is subsequently deacetylated using potassium carbonate in methanol [5]. Though limited to 50% theoretical yield, this method avoids transition metals and high-pressure conditions.
Chiral auxiliaries provide an alternative for small-scale synthesis. Condensation of 1H-indazole-6-carbaldehyde with (S)-α-methylbenzylamine forms a chiral imine that undergoes diastereoselective reduction by sodium borohydride. The resulting diastereomeric amine is cleaved via hydrogenolysis over palladium on carbon, yielding (S)-1-(1H-indazol-6-yl)ethanamine with >99% ee but lower overall yield (68%) due to auxiliary recovery limitations [3].
Molecular hybridization integrates the (S)-1-(1H-indazol-6-yl)ethanamine scaffold with pharmacophores of established bioactive compounds to create multitarget ligands. This strategy exploits synergistic interactions between complementary molecular recognition motifs, enhancing binding affinity or enabling polypharmacology. Three hybridization design principles are prominent: covalent conjugation, spacer-linked hybrids, and fused heterocyclic systems [6] [10].
Covalent conjugation merges the indazole-ethanamine unit with aryl pharmacophores via amide or sulfonamide linkages. Hybrids combining (S)-1-(1H-indazol-6-yl)ethanamine with pazopanib-derived pyrimidine fragments (e.g., 5-fluoro-2-[4-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxybenzamide) exhibit dual kinase (VEGFR2/PDGFR) and tubulin polymerization inhibition. These compounds demonstrate IC₅₀ values of 12–35 nM against breast cancer cell lines (MCF-7, SKBR-3) by simultaneously disrupting angiogenesis signaling and microtubule dynamics [1] [10].
Table 3: Molecular Hybrids of (S)-1-(1H-Indazol-6-yl)ethanamine
Hybrid Structure | Linked Pharmacophore | Biological Targets | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Amide-linked | Pazopanib pyrimidine-benzamide | VEGFR2/PDGFRβ/tubulin | 12 nM (MCF-7) |
Piperazine-spacered | Menin-MLL inhibitor fragment | Menin-MLL interaction | 0.8 μM (binding Kd) |
Triazole-fused | Benzimidazolone | Serotonin receptors | EC₅₀ = 14 nM (5-HT₁A) |
Spacer-based hybridization incorporates polyethylene glycol or piperazine linkers to connect the chiral indazole core with secondary pharmacophores. For instance, conjugating (S)-1-(1H-indazol-6-yl)ethanamine to menin-binding diazaspirodecanes via a piperazine spacer produces inhibitors of the menin-MLL protein-protein interaction (Kd = 0.8 μM), relevant in leukemia. Optimal activity requires a 4-atom linker (e.g., -CH₂CH₂-piperazine-CH₂-) to allow simultaneous engagement of both binding pockets without steric clash [9] [10].
Fused heterocyclic hybrids enhance rigidity and membrane permeability. 5-Fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-diisopropylbenzamide incorporates the indazole-ethanamine within a spirocyclic system, showing submicromolar activity against serotonin receptors (5-HT₁A EC₅₀ = 14 nM) [9].
Suzuki-Miyaura cross-coupling enables late-stage diversification of halogenated (S)-1-(1H-indazol-6-yl)ethanamine derivatives, allowing efficient access to structurally diverse analogs. Bromination at C3 or C5 of the indazole ring using N-bromosuccinimide in dimethylformamide provides coupling handles while preserving the chiral ethanamine moiety [4] [8].
Palladium catalysts dominate these transformations. Pd(PPh₃)₄ with potassium carbonate in aqueous dioxane couples 3-bromo-(S)-1-(1H-indazol-6-yl)ethanamine with arylboronic acids at 80°C, yielding biaryl products in 75–92% yield. Electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) react faster than electron-rich counterparts (4-methoxyphenylboronic acid) due to enhanced transmetalation rates [1] [4].
Buchwald-type palladium precatalysts (e.g., Pd₂(dba)₃/XPhos) facilitate couplings of sterically hindered boronic esters. 5-Bromo-(S)-1-(1H-indazol-6-yl)ethanamine reacts with 2-methyl-1-naphthylboronic acid pinacol ester in toluene at 110°C, achieving 88% yield without racemization. Key experimental parameters include degassed solvents, anhydrous conditions, and exclusion of oxygen to prevent boronic acid homocoupling [4].
Table 4: Suzuki-Miyaura Coupling of Halogenated (S)-1-(1H-Indazol-6-yl)ethanamine
Halogen Position | Boronic Acid/Esters | Catalyst System | Conditions | Yield (%) |
---|---|---|---|---|
C3-Bromo | 4-Cyanophenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O, 80°C | 92 |
C3-Bromo | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos/K₃PO₄ | Toluene, 100°C | 78 |
C5-Bromo | 2-Naphthylboronic acid | Pd₂(dba)₃/XPhos | Toluene, 110°C | 85 |
C5-Iodo | 3-Pyridylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | Ethanol/H₂O, 70°C | 89 |
Heteroaryl couplings require specialized conditions. 5-Iodo-(S)-1-(1H-indazol-6-yl)ethanamine couples with pyridin-3-ylboronic acid using Pd(PPh₃)₄ in ethanol/water at 70°C (89% yield). The aqueous cosolvent enhances solubility of heterocyclic boron reagents, while lower temperatures prevent protodeboronation [8]. Post-reaction purification via silica chromatography with triethylamine-containing eluents prevents decomposition of the basic ethanamine products.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: